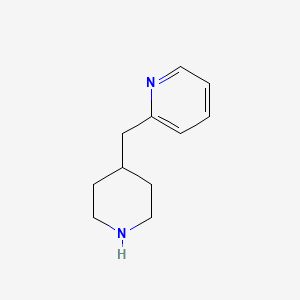

2-(Piperidin-4-ylmethyl)pyridine

Description

Contextualization of Pyridine (B92270) and Piperidine (B6355638) Heterocycles in Contemporary Chemical Synthesis and Design

Pyridine and piperidine are nitrogen-containing heterocycles that are fundamental building blocks in organic and medicinal chemistry. nih.gov The pyridine ring, an aromatic isostere of benzene, is a common feature in numerous pharmaceuticals and agrochemicals. nih.gov Its nitrogen atom possesses a non-bonding pair of electrons, which allows it to participate in hydrogen bonding with biological receptors, a critical factor in enhancing the pharmacokinetic properties of drug molecules. nih.gov The inclusion of a pyridine motif in drug candidates can improve metabolic stability, permeability, potency, and receptor binding affinity. nih.gov In fact, the pyridine nucleus is a component in over 7,000 existing drug candidates. nih.govnih.gov

| Property | Benzene | Pyridine |

|---|---|---|

| Chemical Formula | C₆H₆ | C₅H₅N |

| Nature | Aromatic Hydrocarbon | Basic Heterocyclic Aromatic Compound |

| Key Feature | Six-membered carbon ring | Six-membered ring with one nitrogen atom |

| Reactivity | Less likely to accept electrons | More likely to accept electrons, making it more reactive as an electrophile |

| Biological Interaction | Primarily hydrophobic interactions | Can participate in hydrogen bonding via the nitrogen atom, enhancing receptor interactions |

Significance of 2-(Piperidin-4-ylmethyl)pyridine as a Modular Chemical Scaffold

This compound serves as a valuable modular chemical scaffold due to its distinct structural components, which can be independently modified. google.comgoogle.com The molecule consists of an electron-deficient pyridine ring and an electron-rich, non-aromatic piperidine ring connected by a flexible methylene (B1212753) (-CH₂-) linker. This arrangement allows for systematic chemical alterations to fine-tune its physicochemical properties and biological activity.

The pyridine nitrogen can be involved in crucial binding interactions with biological targets, while the piperidine nitrogen offers a site for substitution to modulate properties like solubility, lipophilicity, and metabolic stability. The compound is frequently used as an intermediate or building block in the synthesis of more elaborate molecules for research purposes, including the development of enzyme inhibitors. google.comgoogle.com For instance, it has been listed as a reactant in the synthesis of amine-substituted heteroaryl compounds designed as inhibitors of the histone methyltransferases EHMT1 and EHMT2, which are implicated in various diseases. google.com

| Identifier | Value |

|---|---|

| CAS Number | 811812-57-4 |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.263 g/mol |

| LogP | 1.95250 |

| PSA (Polar Surface Area) | 24.92000 Ų |

Overview of Research Trajectories for Related Pyridine and Piperidine Derivatives

Research involving pyridine and piperidine derivatives continues to explore their potential across various therapeutic areas. A significant trajectory involves designing and synthesizing novel hybrids and derivatives to act as potent and selective inhibitors of specific biological targets. researchgate.netrsc.org

One area of focus is the development of anticancer agents. rsc.orgnih.gov Researchers have synthesized novel pyridine derivatives and evaluated their ability to inhibit cancer cell proliferation. rsc.org For example, a study exploring new pyridine entities found that several compounds exhibited significant cytotoxic activities against human cancer cell lines (Huh-7, A549, and MCF-7), with some showing superior antiproliferative effects compared to the established drug Taxol. rsc.org The most potent of these compounds also demonstrated a significant ability to inhibit tubulin polymerization, a key mechanism for halting cell division. rsc.org

Another research avenue is the development of phosphodiesterase (PDE) inhibitors. nih.gov PDEs are enzymes involved in cellular signaling, and their inhibition is a target for treating various conditions. A study on novel pyridine derivatives identified compounds with strong inhibitory effects on PDE3A. nih.gov A direct correlation was observed between the PDE3 inhibition and the cytotoxic activity of these compounds against HeLa and MCF-7 cancer cell lines, suggesting that PDEs are promising targets for antitumor treatments. nih.gov Furthermore, the chemical modulation of scaffolds containing a piperidine ring has led to the discovery of novel inhibitors for the NLRP3 inflammasome, a protein complex involved in inflammatory responses. mdpi.com

| Compound | Target/Assay | Activity (IC₅₀) | Source |

|---|---|---|---|

| Compound 3b (Pyridine Derivative) | Antiproliferative (MCF-7 cell line) | 6.13 µM | rsc.org |

| Taxol (Reference Drug) | Antiproliferative (MCF-7 cell line) | 12.32 µM | rsc.org |

| Compound 3b (Pyridine Derivative) | Tubulin Polymerization Inhibition | 4.03 µM | rsc.org |

| Combretastatin A-4 (Reference) | Tubulin Polymerization Inhibition | 1.64 µM | rsc.org |

| Compound Ib (Pyridine Derivative) | PDE3A Inhibition | 3.76 nM | nih.gov |

| Compound Ib (Pyridine Derivative) | Cytotoxicity (HeLa cells) | 34.3 µM | nih.gov |

Properties

IUPAC Name |

2-(piperidin-4-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-6-13-11(3-1)9-10-4-7-12-8-5-10/h1-3,6,10,12H,4-5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXARRSLNCQTCDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811812-57-4 | |

| Record name | 2-[(piperidin-4-yl)methyl]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Piperidin 4 Ylmethyl Pyridine and Its Precursors

Direct Synthetic Routes

Direct synthetic approaches aim to construct the 2-(Piperidin-4-ylmethyl)pyridine scaffold in a highly convergent manner. These methods include reductive amination, alkylation, and condensation reactions.

Reductive Amination Approaches to the Core Structure

Reductive amination represents a powerful and widely used method for the formation of C-N bonds and is a plausible direct route to this compound. This approach typically involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. researchgate.netnih.gov For the synthesis of this compound, this would conceptually involve the reaction between 2-picolylamine and a suitable 4-substituted piperidine (B6355638) precursor, such as piperidin-4-one or 1-Boc-4-formylpiperidine, in the presence of a reducing agent.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. google.com The choice of reducing agent and reaction conditions can be optimized to achieve high yields and chemoselectivity. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in peer-reviewed literature, the general applicability of reductive amination makes it a viable synthetic strategy. researchgate.netchim.it

| Reactant 1 | Reactant 2 | Reducing Agent | Product | Plausibility |

| 2-Picolylamine | Piperidin-4-one | NaBH(OAc)₃ | This compound | High |

| 4-Formylpiperidine | 2-Aminopyridine | H₂/Pd/C | This compound | Moderate |

Alkylation Reactions Involving Piperidine Intermediates

Alkylation reactions provide another direct pathway to this compound. This can be achieved by the N-alkylation of a piperidine derivative with a pyridine-containing electrophile or, conversely, the alkylation of a pyridine (B92270) derivative with a piperidine-containing electrophile. A common approach involves the reaction of piperidine with a 2-(halomethyl)pyridine, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine. researchgate.net

The synthesis of the key precursor, 2-(chloromethyl)pyridine hydrochloride, can be accomplished by the reaction of 2-methylpyridine (B31789) with trichloroisocyanuric acid in chloroform, followed by treatment with hydrogen chloride. prepchem.com This electrophilic precursor can then react with piperidine, typically in the presence of a base to neutralize the generated hydrohalic acid, to yield this compound. researchgate.net The choice of base and solvent is crucial to optimize the yield and minimize side reactions, such as over-alkylation.

| Piperidine Derivative | Pyridine Electrophile | Base | Solvent | Product |

| Piperidine | 2-(Chloromethyl)pyridine HCl | K₂CO₃ | Acetonitrile | This compound |

| 4-Methylpiperidine (B120128) | 2-Bromopyridine | NaH | DMF | This compound |

Condensation Reactions for Scaffold Formation

Condensation reactions, which involve the joining of two or more molecules with the elimination of a small molecule like water or ammonia (B1221849), can be employed to construct the heterocyclic core of this compound. nih.gov These reactions often involve the formation of the pyridine or piperidine ring from acyclic precursors. For instance, a modified Hantzsch pyridine synthesis or a Guareschi-Thorpe condensation could potentially be adapted to incorporate the piperidin-4-ylmethyl moiety. researchgate.net

One conceptual approach involves the condensation of an aromatic aldehyde with 1-methyl-4-piperidone, which has been shown to yield various piperidine derivatives. nih.govscribd.com While not a direct route to the target molecule, this highlights the potential of condensation reactions in building the piperidine portion of the scaffold. A more direct, albeit complex, strategy could involve a multi-component reaction where precursors for both the pyridine and piperidine rings are combined in a one-pot synthesis. nih.gov

Indirect Synthetic Strategies via Precursor Modification

Indirect synthetic strategies are often more common and involve the synthesis of a pyridine or piperidine precursor followed by one or more modification steps to arrive at the final product.

Catalytic Hydrogenation and Reduction of Pyridine Precursors

One of the most prevalent and efficient methods for the synthesis of piperidine derivatives is the catalytic hydrogenation of the corresponding pyridine precursor. researchgate.netyoutube.com In this context, 2-(Pyridin-4-ylmethyl)pyridine would be synthesized first and then reduced to this compound. The hydrogenation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. researchgate.netchemicalbook.com

The reaction conditions, including temperature, pressure, and choice of catalyst, can be tuned to achieve complete reduction of the pyridine ring while preserving other functional groups. For example, the hydrogenation of 4-methylpyridine (B42270) to 4-methylpiperidine has been reported with high yield using a ruthenium-based catalyst in an aqueous medium. chemicalbook.com The reduction of pyridine N-oxides with ammonium (B1175870) formate (B1220265) and Pd/C also provides an efficient route to piperidines. organic-chemistry.org

| Pyridine Precursor | Catalyst | Hydrogen Source | Conditions | Product | Yield | Reference |

| 4-Methylpyridine | Ru-based | H₂ | 100°C, 15001.5 Torr, 7.5 h | 4-Methylpiperidine | 99% | chemicalbook.com |

| Pyridine | Pd/C | H₂ | 60°C, 70 atm | Piperidine | 99% | researchgate.net |

| Pyridine N-oxide | Pd/C | HCOOH·NH₃ | Reflux | Piperidine | High | organic-chemistry.org |

Multi-Step Organic Synthesis Pathways for Scaffold Assembly

Complex molecules like this compound are often synthesized through multi-step pathways that allow for greater control over the final structure and stereochemistry. These pathways can involve a combination of the reactions described above, as well as other standard organic transformations.

A plausible multi-step synthesis could begin with the synthesis of 2-methylpyridine, which can be produced from the condensation of acetaldehyde (B116499) and ammonia. wikipedia.orgchemicalbook.com The methyl group of 2-methylpyridine can then be functionalized, for example, by halogenation to form 2-(chloromethyl)pyridine. prepchem.com This intermediate can then be used to alkylate a protected piperidine derivative, such as 1-Boc-4-piperidone, followed by further transformations to introduce the methylene (B1212753) bridge and subsequent deprotection to yield the final product.

Another multi-step approach could involve the synthesis of a substituted pyridine through a condensation reaction, such as the reaction of a β-dicarbonyl compound with an enamine and ammonia source, followed by catalytic hydrogenation of the pyridine ring. researchgate.net The choice of the specific multi-step pathway depends on the availability of starting materials, desired purity, and scalability of the synthesis.

Advanced Synthetic Techniques and Optimization

The synthesis of complex molecules like this compound necessitates advanced techniques that offer high degrees of control over chemical structure and are adaptable for large-scale manufacturing. Optimization of these processes focuses on improving yield, purity, stereoselectivity, and sustainability.

Stereoselective Synthesis Methodologies for Piperidine Derivatization

The piperidine ring is a prevalent scaffold in numerous biologically active compounds, driving the development of innovative and efficient synthetic strategies. nih.gov The creation of specific stereoisomers is often crucial for pharmacological activity, making stereoselective synthesis a key area of research. A variety of powerful methods have been established to achieve high levels of enantioselectivity in the formation and derivatization of the piperidine ring.

One major approach is the asymmetric hydrogenation of pyridine precursors. This method can be challenging due to the harsh conditions often required, but significant progress has been made using transition metal catalysis. nih.gov For instance, specialized chiral dirhodium tetracarboxylate catalysts have been re-examined for the C-H functionalization of N-Boc-piperidine. nih.gov Optimization of catalyst and reaction conditions has led to significant improvements in both diastereoselectivity and enantioselectivity. nih.gov Another strategy involves the palladium-catalyzed hydrogenation of fluorinated pyridines, which is effective in the presence of air and moisture and works for substrates that are not amenable to rhodium catalysis. nih.gov

Catalytic asymmetric annulation reactions provide another powerful route. The [4+2] annulation of imines with allenes, catalyzed by a C2-symmetric chiral phosphepine, yields a range of functionalized piperidine derivatives with very good stereoselectivity. acs.org Similarly, palladium-catalyzed annulation strategies using readily available cyclic carbamates as precursors can produce richly functionalized piperidines with high levels of enantiocontrol. nih.govepa.gov

The use of chiral auxiliaries represents a classic yet effective strategy. For example, D-arabinopyranosylamine has been employed as a stereodifferentiating carbohydrate auxiliary. cdnsciencepub.com A domino Mannich–Michael reaction with this auxiliary furnishes N-arabinosyl dehydropiperidinones with high diastereoselectivity, which can be further transformed into variously substituted piperidine derivatives. cdnsciencepub.com

Chemo-enzymatic methods are emerging as a highly efficient and sustainable approach. nih.gov A versatile chemo-enzymatic dearomatization of activated pyridines has been developed to prepare stereo-enriched 3- and 3,4-disubstituted piperidines. nih.gov This process utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into chiral piperidines with precise stereochemistry. nih.gov

Lastly, organocatalytic desymmetrization offers a novel pathway. An intramolecular aza-Michael reaction employing a catalyst like 9-amino-9-deoxy-epi-hydroquinine can transform prochiral substrates into enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org

Table 1: Selected Stereoselective C-H Functionalization of N-Protected Piperidines This table is generated based on data for illustrative purposes and may not be exhaustive.

| Catalyst | Protecting Group | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rh2(S-DOSP)4 | Boc | 1:1 | - | nih.gov |

| Rh2(R-TPPTTL)4 | Boc | 27:1 | 69% | nih.gov |

| Rh2(R-TPPTTL)4 | Bs | 22:1 | 76% | nih.gov |

Considerations for Scalable Synthesis and Industrial Production

Transitioning a synthetic route from the laboratory bench to industrial-scale production introduces a distinct set of challenges and considerations. For piperidine derivatives, ensuring process safety, economic viability, and regulatory compliance are paramount.

The development of robust and efficient catalysts is crucial for industrial applications. While many laboratory-scale syntheses use homogeneous catalysts, heterogeneous catalysts are often preferred for large-scale production due to their ease of separation and recyclability. Beller and colleagues have developed heterogeneous cobalt and ruthenium catalysts for the hydrogenation of pyridine derivatives. nih.gov These systems allow for conversions in more environmentally friendly solvents like water and demonstrate high selectivity. nih.gov

Process optimization and technology play a significant role in enhancing efficiency and sustainability. The shift toward "green chemistry" principles has spurred demand for piperidine derivatives produced through environmentally sound methods. pmarketresearch.com For example, catalytic hydrogenation methods are increasingly replacing more toxic reagents. pmarketresearch.com Furthermore, advanced production facilities may utilize continuous hydrogenation reactors to achieve high purity levels while reducing costs. pmarketresearch.com AlzChem Group AG, for instance, produces specialty piperidine derivatives under a nitrogen blanket to prevent oxidation, achieving ultra-low metal impurity levels. pmarketresearch.com

Finally, evolving environmental and safety regulations , such as the European Union's REACH and the U.S. EPA's Toxic Substances Control Act (TSCA), heavily influence manufacturing strategies. pmarketresearch.com These regulations necessitate rigorous monitoring of chemical emissions, waste disposal, and occupational exposure, compelling manufacturers to invest in sustainable production methods, advanced waste management, and process automation. pmarketresearch.com

Chemical Reactivity and Transformations of 2 Piperidin 4 Ylmethyl Pyridine

Oxidation Reactions

The presence of two nitrogen atoms in 2-(Piperidin-4-ylmethyl)pyridine, one in an aromatic environment and the other in a saturated aliphatic ring, offers multiple sites for oxidation. The specific outcome of an oxidation reaction is dependent on the nature of the oxidizing agent and the reaction conditions.

Formation of N-Oxides

The nitrogen atom of the pyridine (B92270) ring can be selectively oxidized to form the corresponding N-oxide. This transformation is a common reaction for pyridine and its derivatives. arkat-usa.org The N-oxidation of alkylpyridines can be achieved using various oxidizing agents, including hydrogen peroxide in the presence of a catalyst such as phosphotungstic acid. tamu.edu Other effective reagents include peroxy acids like peracetic acid or m-chloroperoxybenzoic acid (m-CPBA), as well as dimethyldioxirane (B1199080). arkat-usa.orgorgsyn.orgresearchgate.net The formation of the N-oxide activates the pyridine ring, influencing its reactivity in subsequent reactions. For instance, pyridine N-oxides are more susceptible to both electrophilic and nucleophilic substitution compared to the parent pyridine.

The general reaction for the N-oxidation of a pyridine derivative is as follows:

This compound + Oxidizing Agent → this compound N-oxide

The choice of oxidant and reaction conditions can influence the selectivity and yield of the N-oxide. For example, the oxidation of 2-substituted pyridines with dimethyldioxirane has been studied, and the reaction rates are influenced by the steric and electronic properties of the substituent. researchgate.net

Table 1: General Conditions for N-Oxidation of Pyridine Derivatives

| Oxidizing Agent | Catalyst/Solvent | General Observations |

| Hydrogen Peroxide (H₂O₂) | Phosphotungstic Acid / Water | Catalytic process used in industrial settings. tamu.edu |

| Peracetic Acid | Acetic Acid | A common and effective method for pyridine N-oxide synthesis. orgsyn.org |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane | A widely used reagent in laboratory-scale synthesis. arkat-usa.org |

| Dimethyldioxirane (DMDO) | Acetone | A highly effective oxidant that works under mild conditions. researchgate.net |

| Sodium Perborate | Acetic Acid | An effective reagent for the N-oxidation of various azines. organic-chemistry.org |

Oxidation of Attached Functional Groups (e.g., hydroxymethyl)

While this compound itself does not have a hydroxymethyl group, if such a functional group were introduced, it would be susceptible to oxidation. For instance, a primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. There is no specific information found regarding the oxidation of the methylene (B1212753) bridge in this compound.

Reduction Reactions

The pyridine ring of this compound is susceptible to reduction under various conditions, leading to the formation of piperidine (B6355638) or tetrahydropyridine (B1245486) derivatives. The piperidine ring is already saturated and therefore generally inert to further reduction.

Formation of Reduced Derivatives

The complete reduction of the pyridine ring in pyridine derivatives to a piperidine ring is a well-established transformation. nih.gov This can be achieved through catalytic hydrogenation using catalysts such as platinum oxide, Raney nickel, or rhodium on carbon, often under hydrogen pressure. nih.govclockss.org A patent describes a method for the reduction of a 2-picoline-4-formic acid derivative to the corresponding piperidine derivative using a mixed palladium-carbon and rhodium-carbon catalyst under hydrogen pressure. google.com

Alternative methods for the reduction of pyridines include the use of samarium diiodide in the presence of water, which can reduce pyridine to piperidine at room temperature. clockss.org Rhodium-catalyzed transfer hydrogenation has also been shown to be effective for the reduction of pyridinium (B92312) salts to piperidines and tetrahydropyridines under mild conditions. liv.ac.uk

Table 2: General Conditions for the Reduction of Pyridine Derivatives

| Reagent/Catalyst | Conditions | Product |

| H₂ / Platinum Oxide | Acidic or neutral solvent, H₂ pressure | Piperidine derivative clockss.org |

| H₂ / Raney Nickel | H₂ pressure, elevated temperature | Piperidine derivative clockss.org |

| H₂ / Pd/C and Rh/C | 3-5 MPa H₂, 30-50 °C, 8-12 h | Piperidine derivative google.com |

| Samarium Diiodide (SmI₂) / H₂O | THF, room temperature | Piperidine derivative clockss.org |

| [Cp*RhCl₂]₂ / HCOOH-Et₃N | 40 °C | Piperidine or Tetrahydropyridine derivative liv.ac.uk |

| Iridium complexes with P,N-ligands | H₂ pressure, 30 °C | Chiral piperidine derivatives from pyridinium salts nih.govdicp.ac.cn |

Nucleophilic Substitution Reactions

The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions, especially when a good leaving group is present. nih.gov While this compound itself does not have a leaving group, its derivatives, such as a 2-halo- or 2-alkoxy-substituted analogue, would be expected to undergo nucleophilic substitution.

The reaction of 2-halopyridines with a variety of nucleophiles, including amines, thiols, and alkoxides, is a common method for the synthesis of substituted pyridines. researchgate.netresearchgate.netsci-hub.se For example, the reaction of a 2-chloropyridine (B119429) derivative with a piperidine nucleophile would lead to the displacement of the chloride. The reactivity of the leaving group often follows the order F > Cl ≈ Br > I in activated systems, although this can vary depending on the specific reaction conditions and the nature of the nucleophile. nih.govresearchgate.net

Table 3: Examples of Nucleophilic Substitution on 2-Halopyridines

| 2-Halopyridine | Nucleophile | Conditions | Product |

| 2-Iodopyridine | Sodium thiophenoxide (PhSNa) | HMPA, ~100 °C, microwave | 2-(Phenylthio)pyridine sci-hub.se |

| 2-Bromopyridine | Benzyl alcohol | NMP, microwave | 2-(Benzyloxy)pyridine sci-hub.se |

| 2-Chloropyridine | N-Phenylpiperazine | - | 1-(Pyridin-2-yl)-4-phenylpiperazine derivative researchgate.net |

| 2-Substituted N-methylpyridinium ions | Piperidine | Methanol | 2-(Piperidin-1-yl)pyridinium derivative nih.gov |

The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring.

Functionalization with Alkyl Halides and Acyl Chlorides

The secondary amine of the piperidine ring in this compound is a primary site for functionalization. It behaves as a nucleophile, readily reacting with electrophilic reagents like alkyl halides and acyl chlorides.

Alkylation with alkyl halides proceeds via a standard nucleophilic substitution mechanism. For instance, the reaction with 4-bromo-butyric acid ethyl ester in the presence of a base such as anhydrous potassium carbonate leads to the N-alkylation of the piperidine ring. google.com This reaction is typically carried out under reflux conditions in a suitable solvent like acetone. google.com

Acylation with acyl chlorides provides a straightforward method to introduce amide functionalities. The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an N-acyl derivative. This reaction is often performed in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net The reactivity of acyl chlorides is generally higher than that of the corresponding chloroformates. researchgate.net

The following table summarizes representative functionalization reactions of the piperidine nitrogen.

| Reagent Class | Specific Reagent | Product Type |

| Alkyl Halide | 4-bromo-butyric acid ethyl ester | N-alkylated piperidine |

| Acyl Chloride | Generic R-COCl | N-acylated piperidine (Amide) |

Substitution on the Pyridine and Piperidine Moieties

Both the pyridine and piperidine rings of this compound can undergo substitution reactions, although the conditions and mechanisms differ significantly.

Pyridine Ring Substitution: The pyridine ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. Conversely, it is more susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the 2- or 4-position. quimicaorganica.org The introduction of substituents onto the pyridine ring often requires specific strategies, such as metal-catalyzed cross-coupling reactions or starting from an already substituted pyridine precursor before forming the piperidine ring. nih.govsci-hub.se For instance, the synthesis of 2-(piperidin-4-yl)-3-(trifluoromethyl)pyridine (B1415014) is achieved by the deprotection of tert-butyl 4-(3-(trifluoromethyl)pyridin-2-yl)piperidine-1-carboxylate. chemicalbook.com The reactivity order for leaving groups in SNAr reactions on pyridinium ions can be unconventional, with cyano groups sometimes showing greater reactivity than halides. nih.gov

Piperidine Ring Substitution: Direct substitution on the carbon atoms of the piperidine ring is less common and typically requires more vigorous conditions or specific activation. Functionalization is more readily achieved by starting with a pre-functionalized piperidone and then constructing the rest of the molecule. chemrevlett.com For example, substituted 4-piperidones can be synthesized via the Mannich condensation reaction. chemrevlett.com

Derivatization Strategies and Analogue Generation

The structural framework of this compound offers multiple points for modification, enabling the generation of diverse analogues for various applications, particularly in drug discovery.

Modification of the Piperidine Nitrogen

The piperidine nitrogen is the most readily derivatized position. As a secondary amine, it can be functionalized through a variety of reactions to introduce a wide range of substituents, significantly altering the molecule's physicochemical properties.

Common modifications include:

Alkylation and Arylation: Introducing alkyl or aryl groups can modulate lipophilicity and steric bulk.

Acylation: Formation of amides with carboxylic acids or their derivatives (e.g., acyl chlorides) is a common strategy.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent introduces N-alkyl groups.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These derivatization techniques are fundamental in creating libraries of compounds for screening purposes. researchgate.netnih.govrowan.edu For example, zinc(II) compounds can catalyze the addition of secondary amines like piperidine to nitriles to form amidines, a valuable transformation in medicinal chemistry. rsc.org

The following table provides examples of derivatization reactions at the piperidine nitrogen.

| Reaction Type | Reagent | Functional Group Introduced |

| Alkylation | Alkyl Halide | Alkyl |

| Acylation | Acyl Chloride | Acyl (Amide) |

| Amidine Formation | Nitrile (with Zn(II) catalyst) | Amidine |

Substitution on the Pyridine Ring

Modifying the pyridine ring allows for fine-tuning of electronic properties, hydrogen bonding capacity, and metabolic stability. Nucleophilic aromatic substitution is a key strategy when a suitable leaving group is present. quimicaorganica.orgsci-hub.se For instance, halopyridines can react with various nucleophiles (sulfur, oxygen, carbon-based) to yield substituted pyridine derivatives, with microwave heating often accelerating these reactions. sci-hub.se

Another powerful approach is the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can be used to introduce aryl or vinyl groups. nih.gov This allows for the creation of C-C bonds, significantly increasing molecular complexity. The synthesis often involves starting with a pre-substituted pyridine derivative which is then subjected to hydrogenation to form the piperidine ring. nih.gov

Formation of Bridged and Spirocyclic Derivatives

Creating more rigid, three-dimensional structures from the flexible this compound scaffold can be achieved through the formation of bridged and spirocyclic systems. These modifications are of great interest in drug design as they reduce conformational flexibility and can lead to improved binding affinity and selectivity. nih.gov

Bridged Derivatives: Bridged structures can be formed by intramolecular reactions where a functional group introduced on the piperidine nitrogen links to another position on the molecule, often on the pyridine ring or the methylene bridge.

Spirocyclic Derivatives: Spirocycles, which contain a single atom as the common junction of two rings, can be synthesized from piperidine-containing precursors. whiterose.ac.uk One strategy involves the dearomative semi-pinacol rearrangement of 4-(1'-hydroxycyclobutyl)pyridines to generate spirocyclic dihydropyridines, which can then be reduced to the corresponding piperidine spirocycles. nih.gov The synthesis of spiro-compounds often starts from a pre-formed piperidine ring, with the spiro-ring being constructed upon it, or vice-versa. whiterose.ac.uk These complex structures are valuable in exploring new areas of chemical space. researchgate.netwhiterose.ac.uk

The table below outlines strategies for creating complex derivatives.

| Derivative Type | Synthetic Strategy | Key Feature |

| Bridged | Intramolecular cyclization | A new ring connecting two parts of the original molecule |

| Spirocyclic | Dearomative rearrangement | Two rings sharing a single common atom |

Structural Characterization and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. For 2-(Piperidin-4-ylmethyl)pyridine, both proton (¹H) and carbon-13 (¹³C) NMR are essential for a complete structural assignment.

The protons on the pyridine (B92270) ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 6, being adjacent to the nitrogen atom, would be the most deshielded. The protons at positions 3, 4, and 5 would resonate at slightly higher fields. The methylene (B1212753) bridge protons (CH₂) connecting the two rings would likely appear as a doublet in the range of δ 2.5-3.0 ppm.

The protons on the piperidine (B6355638) ring would be found in the aliphatic region. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) are expected around δ 2.5-3.1 ppm, while the protons on the other carbons (positions 3, 4, and 5) would be found further upfield, typically between δ 1.2 and 1.8 ppm. The proton on the nitrogen atom of the piperidine ring would give rise to a broad singlet, the chemical shift of which is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-6 | ~8.5 | Doublet |

| Pyridine H-3 | ~7.2 | Doublet |

| Pyridine H-4 | ~7.7 | Triplet of doublets |

| Pyridine H-5 | ~7.1 | Triplet |

| Methylene (-CH₂-) | ~2.6 | Doublet |

| Piperidine H-2, H-6 (axial & equatorial) | 2.5 - 3.1 | Multiplet |

| Piperidine H-3, H-5 (axial & equatorial) | 1.2 - 1.8 | Multiplet |

| Piperidine H-4 | 1.5 - 2.0 | Multiplet |

| Piperidine N-H | Variable | Broad singlet |

Note: These are predicted values based on analogous structures and are subject to variation based on solvent and experimental conditions.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbon atoms of the pyridine ring are expected in the downfield region (δ 120-160 ppm). The carbon atom at position 2, bonded to the nitrogen and the methylene group, would be significantly deshielded, as would the carbon at position 6. The methylene bridge carbon would likely resonate around δ 40-45 ppm.

The carbon atoms of the piperidine ring will appear in the upfield aliphatic region. The carbons adjacent to the nitrogen (C-2 and C-6) are expected around δ 45-50 ppm, while the other carbons (C-3, C-4, and C-5) would be found at higher field strengths, typically in the range of δ 25-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | ~160 |

| Pyridine C-6 | ~149 |

| Pyridine C-4 | ~136 |

| Pyridine C-3 | ~123 |

| Pyridine C-5 | ~121 |

| Methylene (-CH₂-) | ~43 |

| Piperidine C-2, C-6 | ~46 |

| Piperidine C-4 | ~38 |

| Piperidine C-3, C-5 | ~32 |

Note: These are predicted values based on analogous structures and are subject to variation based on solvent and experimental conditions.

Advanced 2D NMR techniques such as Diffusion-Ordered Spectroscopy (DOSY) could, in principle, be used to characterize the solution-state behavior of this compound. DOSY separates NMR signals based on the diffusion coefficient of the molecules, which is related to their size and shape. This technique would be useful to confirm that all the observed ¹H NMR signals belong to a single molecular entity. However, no published studies employing DOSY NMR for the analysis of this specific compound are currently available.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, characteristic absorption bands would be expected for the N-H and C-H stretching vibrations, as well as for the aromatic C=C and C=N bond vibrations of the pyridine ring.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Piperidine N-H Stretch | 3300 - 3500 | Medium, Broad |

| Aromatic C-H Stretch (Pyridine) | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (Piperidine & Methylene) | 2850 - 3000 | Strong |

| Aromatic C=C and C=N Stretch (Pyridine) | 1400 - 1600 | Medium to Strong |

| C-H Bending | 1350 - 1480 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Note: These are predicted values and can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch (Pyridine) | 3050 - 3100 | Strong |

| Aliphatic C-H Stretch (Piperidine & Methylene) | 2850 - 3000 | Strong |

| Pyridine Ring Breathing | ~1000 | Strong |

| Pyridine Ring Deformations | 600 - 1600 | Medium to Weak |

Note: These are predicted values. Experimental conditions can affect the observed Raman shifts.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

For this compound (C₁₁H₁₆N₂), the theoretical monoisotopic mass is 176.1313 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at m/z ≈ 176. As an amine-containing compound, the molecular ion peak is expected to have an even nominal mass, consistent with the nitrogen rule. libretexts.org

The molecular ions generated in the mass spectrometer are energetically unstable and can break apart into smaller, charged fragments. The analysis of these fragments provides a roadmap to the molecule's structure. For this compound, several key fragmentation pathways are predictable:

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org For this molecule, this could involve the cleavage of the piperidine ring or, more significantly, the cleavage of the bond between the piperidine ring and the CH₂ group. This would lead to a stable pyridylmethyl cation.

Benzylic-type Cleavage: The bond between the pyridine ring and the CH₂ group is analogous to a benzylic position. Cleavage at this bond is favorable due to the resonance stabilization of the resulting pyridyl cation. This would lead to the formation of a fragment corresponding to the piperidin-4-ylmethyl radical and a pyridylmethyl cation (m/z 93).

Piperidine Ring Fragmentation: The piperidine ring can undergo characteristic fragmentation, often involving the loss of small neutral molecules like ethene.

A table of potential major fragments and their corresponding m/z values is presented below.

| Fragment Ion Structure | Description | Theoretical m/z |

| [C₁₁H₁₆N₂]⁺ | Molecular Ion | 176.13 |

| [C₆H₇N]⁺ | Pyridylmethyl cation | 93.06 |

| [C₅H₁₀N]⁺ | Piperidinium fragment | 84.08 |

| [C₅H₅N]⁺ | Pyridine radical cation | 79.04 |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

The data from single-crystal X-ray diffraction also provides crucial information about the molecule's conformation—the spatial arrangement of its atoms. For this compound, key conformational features would include:

Piperidine Ring Conformation: Saturated six-membered rings like piperidine are not planar. To minimize angular and torsional strain, they adopt a puckered conformation. The most stable and common conformation is the "chair" form. X-ray analysis of related piperidine-containing structures confirms the prevalence of the chair conformation in the solid state. researchgate.net

Substituent Orientation: The pyridylmethyl group attached to the C4 position of the piperidine ring can be in one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The equatorial position is generally more energetically favorable for bulky substituents as it minimizes steric hindrance with the axial hydrogens on the piperidine ring. Therefore, it is highly probable that the pyridylmethyl group adopts an equatorial orientation in the solid-state structure.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element (primarily carbon, hydrogen, and nitrogen) in a sample. The experimental results are then compared to the theoretical values calculated from the compound's proposed molecular formula. This comparison serves as a crucial check for the purity and correctness of the empirical formula of a synthesized compound.

For this compound, the molecular formula is C₁₁H₁₆N₂. The theoretical elemental composition can be calculated as follows:

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 74.95 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 9.15 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.90 |

| Total | 176.263 | 100.00 |

A successful synthesis and purification of this compound would yield experimental values for C, H, and N that are in close agreement (typically within ±0.4%) with the theoretical percentages listed in the table.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the chemical reactivity of 2-(Piperidin-4-ylmethyl)pyridine. These methods offer a detailed view of the molecule's quantum mechanical properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For derivatives of piperidine (B6355638) and pyridine (B92270), DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the optimized molecular structure. mdpi.com These calculations help in predicting bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation.

Studies on related piperidine derivatives have demonstrated that DFT methods can accurately predict geometric parameters that are in good agreement with experimental data. researchgate.net For instance, in compounds containing a piperidine ring, the chair conformation is typically the most stable, and DFT calculations can precisely determine the equatorial or axial orientation of substituents. mdpi.com The electronic properties, such as the distribution of electron density and the energies of molecular orbitals, are also reliably calculated, providing a basis for understanding the molecule's reactivity.

Table 1: Representative DFT-Calculated Parameters for a Substituted Piperidine Ring Note: This table is illustrative and based on typical values found for piperidine derivatives in computational studies.

| Parameter | Value |

| C-N Bond Length (Å) | 1.47 |

| C-C Bond Length (Å) | 1.54 |

| C-N-C Bond Angle (°) | 111.5 |

| C-C-C Bond Angle (°) | 111.0 |

| Dihedral Angle (C-N-C-C) (°) | 55.0 |

Ab initio Hartree-Fock (HF) calculations represent another fundamental approach to studying the electronic properties of molecules. While generally considered less accurate than DFT for many applications due to the neglect of electron correlation, HF methods are valuable for providing a qualitative understanding of electronic structure and for serving as a starting point for more advanced calculations. rsc.org

In the study of piperidine and its derivatives, HF calculations, often with basis sets like 6-31G(d), have been used to compute properties such as total energy, orbital energies, and dipole moments. researchgate.net Comparisons between HF and DFT results often highlight the importance of electron correlation in accurately predicting molecular properties. For many systems, DFT methods like B3LYP show superior performance when compared to experimental data. researchgate.netrsc.org

Electronic Structure Analysis

The electronic structure of this compound dictates its chemical reactivity and potential for intermolecular interactions.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For pyridine and piperidine derivatives, the HOMO is often localized on the more electron-rich regions, such as the nitrogen atom of the pyridine ring or the piperidine ring, while the LUMO is typically distributed over the electron-deficient pyridine ring. DFT calculations are commonly used to visualize the spatial distribution of these orbitals and to calculate their energies. asianpubs.org A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Illustrative FMO Energies for a Pyridine-Piperidine Compound Note: These values are hypothetical and serve to illustrate typical outputs of FMO analysis.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich, typically colored red) and positive electrostatic potential (electron-poor, typically colored blue).

In this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring, indicating its susceptibility to electrophilic attack or its ability to act as a hydrogen bond acceptor. researchgate.net The hydrogen atoms attached to the piperidine nitrogen would likely be regions of positive potential, making them potential hydrogen bond donors. rsc.org MEP analysis is particularly useful in understanding non-covalent interactions, which are critical in biological systems. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge distribution, orbital interactions, and the nature of bonding within a molecule. For derivatives and related structures of this compound, NBO analysis reveals key electronic features.

The analysis of electron distribution in similar piperidine-containing molecules shows that electronegative atoms like nitrogen and oxygen typically possess negative charges, indicating their electron-withdrawing nature. orientjchem.org In contrast, certain carbon atoms can become electropositive, suggesting a tendency to accept electrons. orientjchem.org This charge distribution is crucial for understanding the molecule's reactivity and its interactions with other molecules.

The occupancies of the core, valence, and Rydberg orbitals can also be determined through NBO analysis, providing a comprehensive picture of the electronic structure. orientjchem.org Variations in the occupancies and energies of lone pair and antibonding orbitals can indicate the delocalization of charge upon substitution, which in turn affects bond lengths and molecular geometry. orientjchem.org

Global Chemical Reactivity Descriptors

For related piperidine and pyridine derivatives, the HOMO and LUMO energies are key indicators of the molecule's electron-donating and electron-accepting abilities, respectively. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov The analysis of these frontier molecular orbitals can reveal the charge transfer that occurs within the molecule. nih.gov

Based on the calculated HOMO and LUMO energies, other reactivity descriptors can be deduced. nih.gov Electronegativity (χ) and chemical potential (μ) describe the tendency of a molecule to attract electrons. nih.gov Chemical hardness (η) and softness (S) quantify the resistance to change in electron distribution and are related to the HOMO-LUMO gap. nih.gov The electrophilicity index (ω) measures the ability of a molecule to accept electrons. These descriptors provide a quantitative framework for comparing the reactivity of different compounds and understanding their chemical behavior.

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions. Understanding these interactions is crucial for predicting crystal structures and properties.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal. nih.govwhiterose.ac.uk The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, and it is colored according to the proximity of neighboring atoms. nih.gov Red, white, and blue regions on a dnorm mapped surface indicate contacts that are shorter than, equal to, and longer than the van der Waals radii, respectively. nih.gov

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a summary of the intermolecular contacts. nih.govcrystalexplorer.net Each point on the plot corresponds to a specific pair of distances (dᵢ and dₑ), which are the distances from the Hirshfeld surface to the nearest nucleus inside and outside the surface, respectively. nih.gov The color of the points indicates the relative frequency of that particular contact. crystalexplorer.net

For various pyridine and piperidine-containing crystal structures, Hirshfeld analysis has revealed the dominant role of hydrogen bonding and van der Waals forces in the crystal packing. nih.gov The fingerprint plots can be decomposed to show the percentage contribution of different types of contacts, such as H···H, O···H/H···O, N···H/H···N, and C···H/H···C interactions. nih.govmdpi.com For example, in one related structure, O···H/H···O interactions accounted for 55.2% of the total Hirshfeld surface area, highlighting the significance of these hydrogen bonds in the crystal packing. nih.gov

Hydrogen Bonding Analysis

Hydrogen bonds are among the most important non-covalent interactions that direct the assembly of molecules in the solid state. In crystal structures of related heterocyclic compounds, a variety of hydrogen bonding motifs have been observed. These can include classical N-H···N, N-H···O, and C-H···O hydrogen bonds. nih.govnih.gov

The presence of both hydrogen bond donors (such as the N-H group in the piperidine ring) and acceptors (the nitrogen atom in the pyridine ring) in this compound suggests its capability to form extensive hydrogen-bonded networks. In similar structures, these interactions have been shown to link molecules into chains, layers, or more complex three-dimensional architectures. nih.govresearchgate.net The strength and geometry of these hydrogen bonds can be analyzed from crystallographic data and are often visualized as red spots on the Hirshfeld surface. nih.gov

Pi-Stacking and Other Non-Covalent Interactions

Pi-stacking interactions between aromatic rings are another significant force in the crystal packing of many organic molecules. researchgate.netrsc.org These interactions can occur between the pyridine rings of adjacent this compound molecules. The geometry of π-π stacking can vary, including parallel-displaced and T-shaped arrangements. researchgate.net The antiparallel-displaced geometry is often found to be the most stable for pyridine dimers. researchgate.net The centroid-to-centroid distance between stacked rings is a key parameter, typically falling in the range of 3.3 to 3.8 Å. researchgate.netresearchgate.net

The shape index of the Hirshfeld surface can be used to identify π-π stacking interactions, which appear as adjacent red and blue triangles. mdpi.com In addition to π-π stacking, other non-covalent interactions such as C-H···π interactions can also play a role in stabilizing the crystal structure. crystalexplorer.net

Molecular Docking and Ligand-Target Interaction Prediction (Chemical Focus)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. This method is instrumental in drug discovery and medicinal chemistry for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For molecules containing pyridine and piperidine scaffolds, docking studies have been employed to investigate their binding to various biological targets. nih.gov The binding affinity is often reported as a binding energy, with more negative values indicating a stronger interaction. nih.gov

The predicted binding mode reveals the specific intermolecular interactions between the ligand and the amino acid residues in the active site of the target. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking between the aromatic rings of the ligand and residues like phenylalanine, tyrosine, or tryptophan. mdpi.com For instance, the pyridine ring of a ligand can engage in π-π stacking interactions with the aromatic side chains of amino acids, contributing significantly to the binding affinity. mdpi.com The piperidine moiety can participate in hydrogen bonding and hydrophobic interactions.

Computational Prediction of Binding Modes and Affinities

Computational approaches are instrumental in predicting how this compound and its analogs might interact with biological targets. Molecular docking, a key computational technique, is frequently employed to forecast the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. This prediction is based on scoring functions that estimate the binding affinity, often expressed as a binding energy value.

While direct computational studies on this compound are not extensively documented in publicly available literature, research on structurally similar compounds provides a strong indication of the methodologies that would be applied and the nature of the expected findings. For instance, in studies of pyridine-based inhibitors targeting enzymes like histone deacetylases (HDACs) or lysine-specific demethylase 1 (LSD1), molecular docking is a standard first step. nih.govmdpi.comnih.gov

A typical computational workflow would involve:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and energetically minimized. The target protein's crystal structure would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock, GOLD, or Glide, the ligand is placed into the binding site of the receptor in numerous possible conformations and orientations.

Scoring and Analysis: Each generated pose is assigned a score that estimates the binding free energy. The poses with the best scores are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, in a study of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives as LSD1 inhibitors, docking studies predicted that the protonated piperidine amine forms a crucial hydrogen bond with an aspartate residue (Asp555) in the active site. nih.gov The pyridine ring was predicted to engage in favorable electrostatic and hydrophobic interactions with the flavin adenine (B156593) dinucleotide (FAD) cofactor and a tyrosine residue (Tyr761). nih.gov It is plausible that this compound would exhibit similar interactions, with its piperidine nitrogen acting as a hydrogen bond donor or acceptor and the pyridine ring participating in aromatic stacking or hydrophobic interactions.

The predicted binding affinities from such studies are often presented in tables, comparing different derivatives or binding poses. While these scores are approximations, they are invaluable for ranking potential drug candidates for further experimental testing.

Simulation of Interactions with Macromolecular Targets (e.g., proteins, enzymes, receptors)

Molecular dynamics (MD) simulations offer a more dynamic and detailed view of the interactions between a ligand like this compound and its macromolecular target. nih.gov Unlike the static picture provided by molecular docking, MD simulations track the movements of atoms over time, providing insights into the stability of the binding pose, the role of solvent molecules, and conformational changes in both the ligand and the protein. nih.govkashanu.ac.ir

In the context of this compound derivatives, MD simulations would be used to:

Validate Docking Poses: An initial docked pose is used as the starting point for an MD simulation. The stability of the key interactions observed in docking is then monitored throughout the simulation. If the interactions are maintained, it lends confidence to the predicted binding mode.

Calculate Binding Free Energies: More rigorous computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be applied to MD simulation trajectories to obtain more accurate estimates of binding affinity.

Reveal Allosteric Effects: MD simulations can uncover how the binding of a ligand to one site on a protein can influence the protein's dynamics and function at a distant site.

For instance, in the study of pyrazine-linked 2-aminobenzamides as HDAC inhibitors, MD simulations were performed to rationalize the in vitro data and to understand the structure-activity relationship (SAR) of the synthesized compounds. mdpi.com Similarly, for sigma receptor ligands containing a piperidine moiety, molecular modeling, which often includes MD simulations, has been used to corroborate experimental binding affinities. nih.gov These simulations can reveal the importance of specific amino acid residues in stabilizing the ligand within the binding pocket. nih.gov

A study on 2-piperidin-4-yl-acetamide derivatives highlighted how computational analysis can dissect the physicochemical features responsible for activity at different receptors, such as the melanin-concentrating hormone receptor 1 (MCH R1). nih.gov The study showed that hydrophobic properties and the presence of flexible aromatic rings were favorable for binding. nih.gov

The data generated from these simulations is often complex and is typically visualized through plots of root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and radial distribution functions to characterize the local environment of specific atoms.

Role As a Privileged Chemical Scaffold in Organic Synthesis and Materials Science

Building Block for the Synthesis of Complex Organic Molecules

The structural framework of 2-(Piperidin-4-ylmethyl)pyridine, featuring two nitrogen-containing heterocyclic rings, makes it a valuable precursor in the multistep synthesis of complex organic molecules, particularly in the pharmaceutical field. The piperidine (B6355638) and pyridine (B92270) moieties can be selectively functionalized, allowing for the stepwise construction of intricate molecular architectures.

The utility of similar piperidine-pyridine structures is well-documented. For instance, a closely related intermediate, (S)-4-Chlorophenylpyridylmethanol, is a key component in the synthesis of Bepotastine, a second-generation antihistamine and mast cell stabilizer researchgate.netresearchgate.net. The synthesis of Bepotastine involves the reduction of a diaryl ketone to form this chiral alcohol, which then undergoes further reactions to build the final drug molecule researchgate.net. While not the exact compound, this highlights the role of the pyridine and a substituted methyl group as a foundational piece for building more complex, biologically active agents. The synthesis of such molecules often involves stereoselective methods to obtain the desired enantiomerically pure product nih.gov.

The general strategy involves using the pyridine ring as a core structure that can be modified, while the piperidine ring offers a point for introducing further diversity and complexity. Modern synthetic methods, such as one-pot sequential Suzuki–Miyaura coupling followed by hydrogenation, allow for the efficient creation of functionalized piperidines from pyridine precursors under mild conditions nih.gov.

Table 1: Examples of Complex Molecules Synthesized from Piperidine/Pyridine Scaffolds

| Precursor Type | Synthetic Target | Key Transformation(s) | Application |

| Substituted Pyridine | Bepotastine | Asymmetric reduction, Etherification | Antihistamine, Anti-allergic |

| Substituted Pyridine | Donepezil | Chemoselective hydrogenation | Alzheimer's Disease Treatment |

| Allylic Alcohols | Coniine Alkaloids | Pd(II)-catalyzed chirality transition | Natural Product Synthesis |

Scaffold for the Construction of Heterocyclic Compound Libraries

In drug discovery, the creation of compound libraries—large collections of structurally related molecules—is essential for screening against biological targets. The this compound core is an ideal scaffold for generating such libraries due to its multiple points for diversification nih.gov. Both the nitrogen on the piperidine ring and various positions on the pyridine ring can be readily modified.

The synthesis of compound libraries using piperidine and pyridine scaffolds is a well-established strategy for exploring chemical space and identifying new therapeutic leads nih.govresearchgate.net. Researchers can systematically alter substituents on the scaffold to create a diverse set of analogues. For example, a study focused on synthesizing a series of 4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline analogues for antiproliferative screening demonstrates this principle effectively researchgate.net. By starting with a core structure containing the piperidin-ylmethyl motif, various functional groups were introduced to generate a library of compounds for biological evaluation researchgate.net.

This approach allows for the systematic investigation of structure-activity relationships (SAR), where the biological activity of each compound in the library is correlated with its specific chemical modifications. The versatility of the pyridine and piperidine rings enables the creation of libraries with a wide range of physicochemical properties, enhancing the probability of discovering potent and selective drug candidates nih.gov.

Applications in Specialty Chemicals and Materials Development

The incorporation of heterocyclic rings like pyridine into polymers is a known strategy for developing specialty materials with enhanced properties. Pyridine-containing polymers often exhibit high thermal stability, excellent mechanical strength, and specific chemical resistance, making them suitable for high-performance applications in aerospace and electronics researchgate.net.

Research has demonstrated that synthesizing polyimides from pyridine-containing diamine monomers results in films with good thermal stability (with 5% weight loss temperatures approaching 500°C) and strong mechanical properties, including tensile strengths of 72-90 MPa researchgate.net. The rigid structure of the pyridine ring contributes to the robustness of the polymer backbone researchgate.net.

Furthermore, pyridine-based polymers have been utilized in the development of functional materials. Composite films made from poly(vinylpyridine) and metal oxides like ZnO and TiO2 have been successfully used as photocatalysts for environmental remediation, specifically for degrading organic pollutants in water mdpi.com. In another application, piperidine-based functional groups have been incorporated into sodium alginate/poly(vinyl alcohol) films to create bioactive materials with antimicrobial properties for potential use in drug delivery and medical applications nih.gov. Given these precedents, this compound could serve as a valuable monomer or modifying agent for creating novel polymers and functional materials.

Table 2: Properties of Pyridine-Containing Polymers

| Polymer Type | Pyridine Monomer Example | Key Properties | Potential Application |

| Polyimide | 2,6-diaminopyridine | High thermal stability (Tg >250°C), good mechanical strength | Aerospace, Electronics |

| Polyimide | 2,2'-bis[4-(5-amino-3-methyl-2-pyridoxy)phenyl]propane | High Tg (236-300°C), Tensile strength (72-90 MPa) | Functional films |

| Polymer Composite | Poly(4-vinylpyridine) with ZnO | Photocatalytic activity, Semicrystalline nature | Environmental Remediation |

| Bioactive Film | Piperidine-functionalized alginate/PVA | Antimicrobial activity, Good mechanical properties | Drug Delivery, Medical Devices |

Exploration in Chiral Auxiliaries and Catalytic Systems

The nitrogen atoms in this compound make it an interesting candidate for use as a ligand in transition metal catalysis. The pyridine nitrogen, with its sp2-hybridized lone pair of electrons, and the piperidine nitrogen, with its sp3-hybridized lone pair, can coordinate to metal centers, potentially forming stable chelate complexes that can be used in various catalytic transformations.

Pyridine-based scaffolds are frequently used in the design of ligands for asymmetric catalysis. For example, a class of chiral N-Heterocyclic Carbenes derived from pyridine has been developed for copper-catalyzed asymmetric allylic alkylation, achieving high enantioselectivity (up to 95% ee) chemrxiv.orgkaust.edu.sa. These ligands capitalize on the unique electronic properties of the pyridine core combined with a chiral element to control the stereochemical outcome of the reaction chemrxiv.org.

Similarly, ligands based on a 2,6-di(pyrimidin-4-yl)pyridine scaffold have been synthesized to form complexes with metals like Zn(II) and Cu(II), creating functionalized molecular clefts capable of anion recognition and binding nih.gov. This demonstrates the capacity of pyridine-based systems to act as versatile ligands. While direct application of this compound as a chiral auxiliary or in a major catalytic system is not yet widely reported, its structure suggests significant potential. By introducing a chiral center, for instance on the methylene (B1212753) bridge or within the piperidine ring, it could be developed into a novel chiral ligand or auxiliary for asymmetric synthesis.

Ligand Chemistry and Coordination Studies

Design Principles for Ligand Systems Incorporating the 2-(Piperidin-4-ylmethyl)pyridine Moiety

The design of ligands featuring the this compound core is centered around the bidentate N,N'-donor set provided by the pyridine (B92270) and piperidine (B6355638) nitrogen atoms. This arrangement is well-suited for chelation to a metal center, forming a stable six-membered ring upon coordination. The flexibility of the methylene (B1212753) bridge and the conformational possibilities of the piperidine ring are key design elements that can be tailored to influence the geometry and stability of the resulting metal complexes.

A significant aspect of the design involves the potential for chirality. The piperidine ring in this compound contains a stereocenter at the C4 position, leading to the existence of enantiomers. This inherent chirality can be exploited in the design of asymmetric catalysts or in studies of stereoselective interactions. Furthermore, derivatization of the piperidine nitrogen or substitution on the pyridine ring can be used to modulate the ligand's electronic and steric properties, thereby fine-tuning the reactivity and structure of its metal complexes.

For instance, the incorporation of this moiety into larger, multidentate ligand frameworks can lead to the formation of complexes with specific geometries and coordination numbers. The piperidine unit can also serve as a handle for introducing further functional groups, enabling the construction of more complex molecular architectures.

Coordination with Transition Metal Centers (e.g., Mg(II), Zn(II), Group IV metals, Ni(II), Ag(I))

The this compound moiety, acting as a bidentate ligand, readily coordinates to a variety of transition metal centers. While specific studies on this exact ligand are limited, research on closely related 2-(aminomethyl)piperidine-based ligands provides significant insights into its coordination behavior with metals such as Mg(II), Zn(II), and Group IV metals. rsc.org

Mg(II) and Zn(II) Complexes: Complexation of ligands containing the 2-(aminomethyl)piperidine (B33004) scaffold with Mg(II) and Zn(II) has been shown to yield complexes with the general formula M(ligand)₂. rsc.org These complexes are typically characterized by a tetrahedral or distorted tetrahedral geometry around the metal center, with the two bidentate ligands occupying the coordination sphere.

Group IV Metal Complexes: The coordination of these piperidine-based ligands with Group IV metals, such as titanium (Ti) and zirconium (Zr), results in the formation of diastereomeric complexes of the type M(ligand)₂(OR)₂. rsc.org The coordination geometry around the metal center in these complexes is typically pseudo-octahedral.

Investigation of Stereochemistry and Diastereomeric Complex Formation

The inherent chirality of the this compound ligand, due to the stereocenter at the C4 position of the piperidine ring, plays a crucial role in the stereochemistry of its metal complexes. When a racemic mixture of the ligand is used, the coordination to a metal center can lead to the formation of diastereomeric complexes.

Studies on related Group IV salan and salalen complexes derived from 2-(aminomethyl)piperidine have demonstrated the formation of diastereomers with either β-cis or α-cis geometries. rsc.org In the case of M(1)₂(OⁱPr)₂ complexes (where 1H is an imino monophenol derived from 2-(aminomethyl)piperidine), the solid-state structure reveals a racemic mixture with a Δ-SS/Λ-RR configuration. rsc.org This indicates that the stereochemistry at the metal center is influenced by the chirality of the ligand.

The formation of diastereomers can be investigated using techniques such as NMR spectroscopy, where distinct signals for the different diastereomeric forms may be observed. X-ray crystallography provides definitive proof of the solid-state structure and the relative configuration of the stereocenters.

Elucidation of Ligand Structure-Coordination Property Relationships

The relationship between the structure of the this compound ligand and the properties of its coordination complexes is a key area of investigation. Modifications to the ligand structure can have a profound impact on the resulting complex's geometry, stability, and reactivity.

In the context of related Group IV complexes, the coordination of salan ligands derived from 2-(aminomethyl)piperidine, which involves the reduction of an imine functionality, leads to an α-cis geometry with a trans arrangement of the phenoxy groups. rsc.org This contrasts with the geometry observed for related salalen complexes. Such differences highlight how subtle changes in the ligand framework can dictate the preferred coordination geometry.

The table below summarizes the coordination behavior of ligands closely related to this compound with various metal centers, as reported in the literature. rsc.org

| Metal Center | Complex Stoichiometry | Coordination Geometry | Diastereomerism |

| Mg(II) | M(ligand)₂ | Tetrahedral (inferred) | Not specified |

| Zn(II) | M(ligand)₂ | Tetrahedral (inferred) | Not specified |

| Ti(IV) | M(ligand)₂(OR)₂ | Pseudo-octahedral (α-cis) | Observed |

| Zr(IV) | M(ligand)₂(OR)₂ | Pseudo-octahedral (α-cis) | Observed |

This information underscores the rich coordination chemistry of ligands incorporating the this compound moiety and provides a foundation for the rational design of new metal complexes with tailored properties.

Structure Reactivity and Structure Interaction Relationships Chemical Focus

Influence of Substituent Patterns on Chemical Transformations and Reaction Pathways

The reactivity of the 2-(Piperidin-4-ylmethyl)pyridine scaffold can be significantly altered by the introduction of various substituents on either the pyridine (B92270) or piperidine (B6355638) rings. These modifications can influence the nucleophilicity and basicity of the nitrogen atoms, as well as the susceptibility of the rings to electrophilic or nucleophilic attack.

The nitrogen on the piperidine ring is typically more basic and nucleophilic than the pyridine nitrogen. This allows for selective reactions such as N-alkylation and N-acylation at the piperidine nitrogen. The specific reaction pathway can, however, be influenced by the presence of other functional groups. For instance, derivatives of this compound are utilized in the synthesis of more complex molecules. The introduction of a chloro-substituent on the pyridine ring, as seen in 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, provides a reactive site for nucleophilic substitution, allowing for the attachment of various other molecular fragments. pharmaffiliates.com

Furthermore, the nature of substituents can direct cyclization reactions. Studies on related piperidine-containing compounds have shown that the choice of activating agents and the substituent pattern can determine the outcome of intramolecular reactions, leading to the formation of fused ring systems. For example, the treatment of certain N-substituted piperidines with reagents like boron trifluoride etherate can initiate cyclization, with the specific products formed being dependent on the nature of the substituents on the malonate-derived portion of the molecule. researchgate.net